

Quadrangularin A: A Comprehensive Technical Guide on Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *quadrangularin A*

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Abstract

Quadrangularin A, a prominent resveratrol dimer first isolated from *Cissus quadrangularis*, has garnered significant interest within the scientific community due to its unique chemical architecture and potential therapeutic properties. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of **Quadrangularin A**. It consolidates available spectroscopic data, details experimental protocols for its isolation and synthesis, and explores its interaction with key signaling pathways, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

Quadrangularin A is a stilbenoid dimer with the systematic IUPAC name (1E,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol^[1]. Its molecular formula is C₂₈H₂₂O₆, and it has a molar mass of 454.47 g/mol ^[1].

The core of **Quadrangularin A** is a dihydroindene ring system. The stereochemistry of the molecule is defined by two chiral centers at positions 2 and 3 of the indene ring, both having an R configuration, and an E configuration for the exocyclic double bond^[1]. This specific spatial arrangement of the substituent groups is crucial for its biological activity.

Below is a two-dimensional representation of the chemical structure of **Quadrangularin A**.

Caption: 2D Chemical Structure of **Quadrangularin A**.

Quantitative Spectroscopic Data

The structural elucidation of **Quadrangularin A** was accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, officially published table of assigned ^1H and ^{13}C NMR data is not readily available in the searched literature, data for related stilbenoids and general chemical shift ranges from spectroscopic databases provide a basis for its characterization.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shift Ranges for **Quadrangularin A**

Atom Position	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
Indene Core		
C-1	-	~140-150
C-2	~4.5-5.0	~50-55
C-3	~4.0-4.5	~55-60
C-4	-	~155-160 (C-OH)
C-5	~6.0-6.5	~100-105
C-6	-	~155-160 (C-OH)
C-7	~6.0-6.5	~105-110
C-7a	-	~140-145
C-3a	-	~120-125
Exocyclic Alkene		
=CH-	~6.5-7.0	~125-130
Aromatic Rings		
Ar-H (p-hydroxyphenyl)	~6.7-7.2 (d)	~115-116 (C-3',5'), ~128-130 (C-2',6'), ~155-158 (C-4')
Ar-H (3,5-dihydroxyphenyl)	~6.1-6.4 (m)	~102-108 (C-2',6'), ~158-160 (C-3',5')

Note: These are predicted ranges based on related compounds and general NMR principles. Actual experimental values may vary.

Experimental Protocols

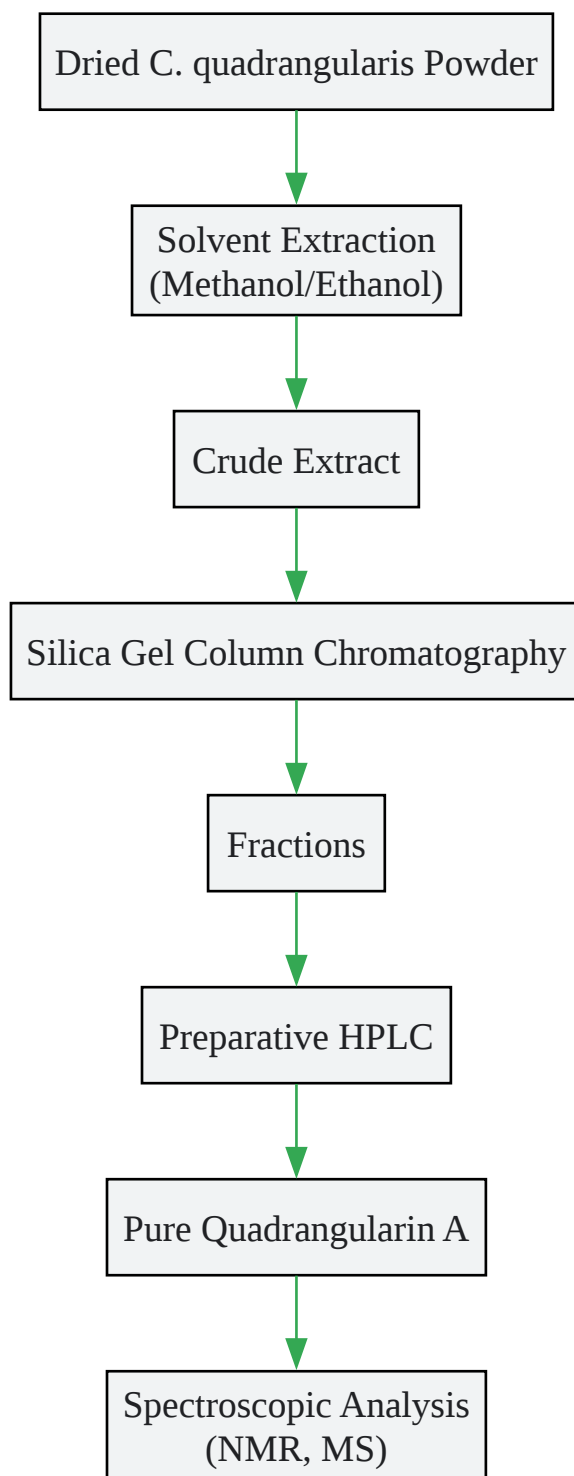
Isolation from *Cissus quadrangularis*

Quadrangularin A is a naturally occurring compound found in the plant *Cissus quadrangularis*[\[2\]](#)[\[3\]](#). The general procedure for its isolation involves solvent extraction followed

by chromatographic separation.

Protocol: General Isolation Procedure

- **Plant Material Collection and Preparation:** Fresh stems of *Cissus quadrangularis* are collected, washed, and air-dried in the shade. The dried plant material is then ground into a coarse powder.
- **Extraction:** The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, using a Soxhlet apparatus or maceration. The extraction is carried out for a sufficient period to ensure exhaustive extraction of the phytoconstituents.
- **Concentration:** The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Fractionation:** The crude extract is then subjected to fractionation using column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol mixtures) is employed to separate the components based on their polarity.
- **Purification:** Fractions containing compounds with similar TLC profiles to known stilbenoids are pooled and further purified using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate pure **Quadrangularin A**.
- **Characterization:** The structure of the isolated compound is confirmed by spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry, and by comparison with reported data.



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Caption: Experimental workflow for the isolation of **Quadrangularin A**.

Total Synthesis of (±)-Quadrangularin A

The total synthesis of racemic **Quadrangularin A** has been reported, providing a synthetic route to this natural product and confirming its structure. A key strategy involves a biomimetic oxidative dimerization approach.

Protocol: Key Steps in the Total Synthesis of (±)-**Quadrangularin A**

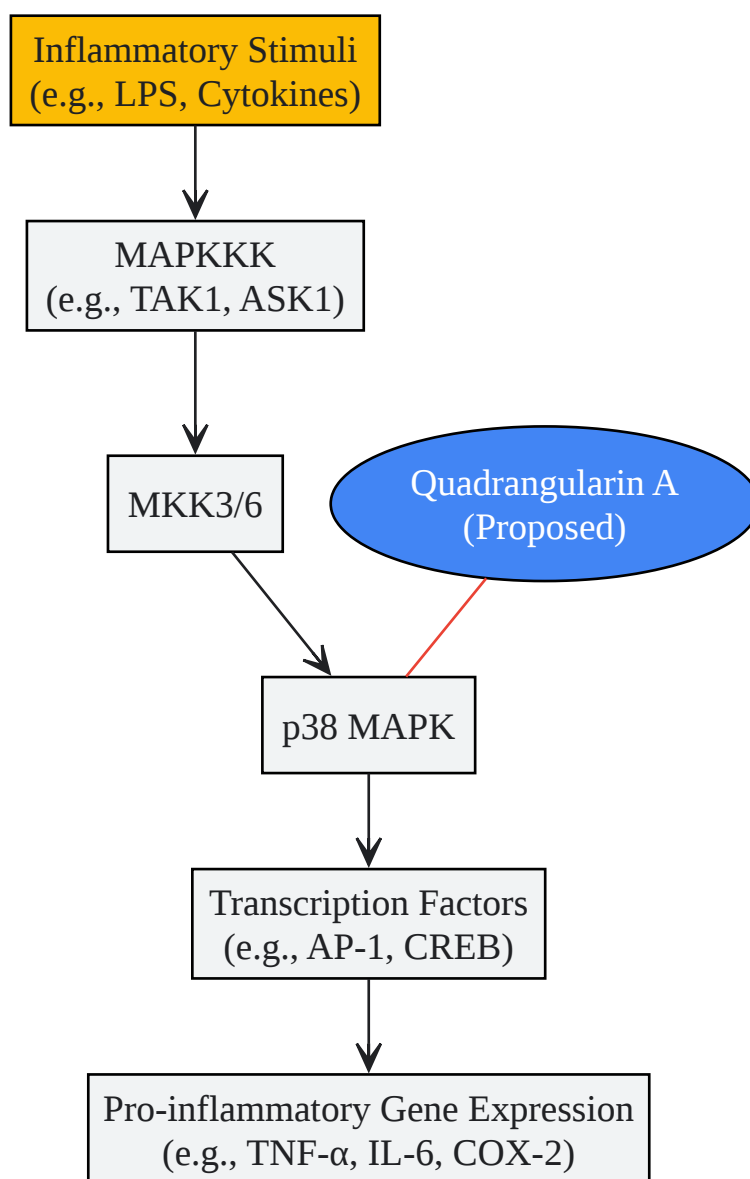
A concise total synthesis of (±)-isopaucifloral F, (±)-**quadrangularin A**, and (±)-pallidol has been achieved starting from commercially available 3,5-dimethoxybenzoic acid. The overall synthetic strategy involves a sequential process of Nazarov cyclization, Ramberg–Bäcklund olefination, and Friedel–Crafts alkylation[4].

Biological Activity and Signaling Pathways

While research on the specific molecular targets of **Quadrangularin A** is ongoing, studies on extracts of *Cissus quadrangularis*, rich in **Quadrangularin A**, have suggested involvement in key cellular signaling pathways related to inflammation and oxidative stress.

Anti-inflammatory Effects and the p38 MAPK Pathway

Extracts of *Cissus quadrangularis* have been shown to possess anti-inflammatory properties. It is suggested that these effects may be mediated, at least in part, through the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines such as TNF- α and IL-1 β . Inhibition of this pathway can lead to a reduction in the inflammatory response.



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Caption: Proposed inhibition of the p38 MAPK pathway by **Quadrangularin A**.

Conclusion

Quadrangularin A stands as a fascinating natural product with a well-defined chemical structure and stereochemistry. While its full biological potential is still being elucidated, its implication in key signaling pathways related to inflammation suggests promising avenues for future research and drug development. This guide provides a foundational understanding of

Quadrangularin A, serving as a catalyst for further investigation into its medicinal properties and applications.

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